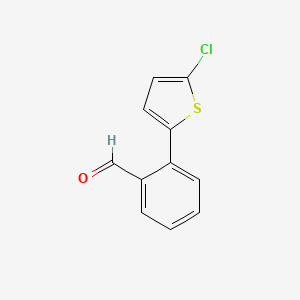

(5-Chloro-thiophen-2-yl)-benzaldehyde

Descripción

(5-Chloro-thiophen-2-yl)-benzaldehyde is a heteroaromatic aldehyde characterized by a benzaldehyde core substituted with a 5-chlorothiophen-2-yl group. This compound combines the reactivity of the aldehyde functional group with the electronic effects of the chloro-substituted thiophene ring, making it valuable in organic synthesis and materials science.

Propiedades

Número CAS |

223575-78-8 |

|---|---|

Fórmula molecular |

C11H7ClOS |

Peso molecular |

222.69 g/mol |

Nombre IUPAC |

2-(5-chlorothiophen-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7ClOS/c12-11-6-5-10(14-11)9-4-2-1-3-8(9)7-13/h1-7H |

Clave InChI |

ZVPWUNDTENJLOO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C=O)C2=CC=C(S2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C${11}$H$7$ClOS

- CAS No.: 1186603-47-3 (for the structurally similar 5-chloro-2-(phenylethynyl)benzaldehyde) .

- Synthesis: Typically involves bromination or palladium-catalyzed cross-coupling reactions. For example, bromination of thiophene derivatives in chloroform with Br$2$/NaHCO$3$ yields halogenated intermediates, which are further functionalized via Suzuki or Sonogashira couplings .

The structural and functional similarities of (5-Chloro-thiophen-2-yl)-benzaldehyde to other benzaldehyde and thiophene derivatives allow for systematic comparisons. Below are key analogs and their contrasting properties:

Thiophene-Carbaldehyde Derivatives

Key Observations :

- Electronic Effects : The chloro substituent in this compound enhances electron-withdrawing character compared to brominated or amine-substituted analogs, affecting its redox behavior and suitability for charge-transfer applications .

- Thermal Stability : Carbazole-substituted derivatives (e.g., 6a) exhibit higher melting points (~140–145°C) due to extended π-conjugation and rigid aromatic systems, whereas triphenylamine derivatives (6b) have lower melting points (~75–80°C) due to flexible side chains .

Benzaldehyde Derivatives with Halogen Substituents

Functional Differences :

- Aldehyde Reactivity : this compound’s aldehyde group is less nucleophilic than unsubstituted benzaldehyde due to the electron-withdrawing chloro-thiophene moiety, reducing its participation in Friedel-Crafts alkylation compared to benzaldehyde .

- Biological Activity : Chloro-substituted benzaldehydes (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde) form bioactive zinc complexes with antimicrobial properties, whereas thiophene-linked analogs are less studied in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.